Cas no 2680708-91-0 (2-acetyl-2-azabicyclo4.1.0heptane-7-carboxylic acid)
2-acetyl-2-azabicyclo4.1.0heptane-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28271431
- 2-acetyl-2-azabicyclo[4.1.0]heptane-7-carboxylic acid
- 2680708-91-0
- 2-acetyl-2-azabicyclo4.1.0heptane-7-carboxylic acid
-
- Inchi: 1S/C9H13NO3/c1-5(11)10-4-2-3-6-7(8(6)10)9(12)13/h6-8H,2-4H2,1H3,(H,12,13)
- InChI Key: JXMVOPKZWNDPFV-UHFFFAOYSA-N
- SMILES: OC(C1C2C1CCCN2C(C)=O)=O
Computed Properties
- Exact Mass: 183.08954328g/mol
- Monoisotopic Mass: 183.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 57.6Ų
2-acetyl-2-azabicyclo4.1.0heptane-7-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28271431-1g |
2-acetyl-2-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2680708-91-0 | 1g |
$770.0 | 2023-09-09 | ||
| Enamine | EN300-28271431-5g |
2-acetyl-2-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2680708-91-0 | 5g |
$2235.0 | 2023-09-09 | ||
| Enamine | EN300-28271431-10g |
2-acetyl-2-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2680708-91-0 | 10g |
$3315.0 | 2023-09-09 | ||
| Enamine | EN300-28271431-0.05g |
2-acetyl-2-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2680708-91-0 | 95.0% | 0.05g |
$647.0 | 2025-03-19 | |
| Enamine | EN300-28271431-0.1g |
2-acetyl-2-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2680708-91-0 | 95.0% | 0.1g |
$678.0 | 2025-03-19 | |
| Enamine | EN300-28271431-0.25g |
2-acetyl-2-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2680708-91-0 | 95.0% | 0.25g |
$708.0 | 2025-03-19 | |
| Enamine | EN300-28271431-0.5g |
2-acetyl-2-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2680708-91-0 | 95.0% | 0.5g |
$739.0 | 2025-03-19 | |
| Enamine | EN300-28271431-1.0g |
2-acetyl-2-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2680708-91-0 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
| Enamine | EN300-28271431-2.5g |
2-acetyl-2-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2680708-91-0 | 95.0% | 2.5g |
$1509.0 | 2025-03-19 | |
| Enamine | EN300-28271431-5.0g |
2-acetyl-2-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2680708-91-0 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 |
2-acetyl-2-azabicyclo4.1.0heptane-7-carboxylic acid Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-acetyl-2-azabicyclo4.1.0heptane-7-carboxylic acid
Introduction to 2-acetyl-2-azabicyclo[4.1.0]heptane-7-carboxylic acid (CAS No: 2680708-91-0)
2-acetyl-2-azabicyclo[4.1.0]heptane-7-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2680708-91-0, is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This bicyclic lactam derivative features a fused azabicycloalkane core, which is a privileged scaffold in the design of bioactive molecules. The presence of both an acetyl group and a carboxylic acid moiety further enhances its potential as a pharmacophore, offering multiple sites for chemical modification and biological interaction.
The compound’s rigid bicyclic framework imparts conformational constraints that can be exploited to optimize binding affinity and selectivity in target proteins. This structural motif has been widely explored in the development of small-molecule inhibitors and modulators, particularly in the context of enzyme inhibition and receptor binding studies. The azabicycloalkane core, in particular, is known for its ability to mimic certain natural product scaffolds, which have demonstrated remarkable biological activity across various therapeutic areas.
In recent years, there has been a growing interest in the synthesis and application of bicyclic lactams due to their unique physicochemical properties and biological relevance. 2-acetyl-2-azabicyclo[4.1.0]heptane-7-carboxylic acid stands out as a promising candidate for further investigation, given its structural complexity and functional diversity. The acetyl group at the 2-position can serve as a handle for further derivatization, while the carboxylic acid functionality at the 7-position provides opportunities for amide bond formation or salt formation, which are common strategies in drug design.
One of the most compelling aspects of this compound is its potential utility in the development of neurological therapeutics. Bicyclic lactams have been shown to interact with various neurotransmitter receptors and enzymes, making them attractive candidates for treating conditions such as depression, anxiety, and neurodegenerative disorders. The specific substitution pattern of 2-acetyl-2-azabicyclo[4.1.0]heptane-7-carboxylic acid may confer unique binding properties that could be exploited to develop novel pharmacological agents with improved efficacy and reduced side effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. These tools have been instrumental in identifying key interactions between 2-acetyl-2-azabicyclo[4.1.0]heptane-7-carboxylic acid and potential biological targets, such as serine/threonine proteases or G-protein coupled receptors (GPCRs). This has accelerated the process of hit identification and lead optimization in drug discovery pipelines.
The synthesis of 2-acetyl-2-azabicyclo[4.1.0]heptane-7-carboxylic acid presents both challenges and opportunities for synthetic chemists. The construction of the bicyclic framework requires careful consideration of reaction conditions and reagent selection to ensure high yield and purity. However, recent methodologies involving transition-metal-catalyzed cyclizations have provided more efficient routes to complex heterocyclic systems, including this compound. These advances have made it more feasible to produce sufficient quantities for detailed biological evaluation.
In addition to its pharmaceutical applications, 2-acetyl-2-azabicyclo[4.1.0]heptane-7-carboxylic acid may find utility in other areas of chemical research, such as material science and agrochemicals. The unique structural features of this compound could inspire novel materials with tailored properties or bioactive molecules designed for crop protection.
The future direction of research on 2-acetyl-2-azabicyclo[4.1.0]heptane-7-carboxylic acid will likely focus on expanding its chemical space through derivatization studies and exploring its biological activity across diverse therapeutic targets. Collaborative efforts between synthetic chemists, biologists, and computer scientists will be essential to fully realize its potential as a pharmacological tool.
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